molecular formula C6H2O2S2 B13760093 Thieno[3,2-b]thiophene-2,5-dione CAS No. 60749-71-5

Thieno[3,2-b]thiophene-2,5-dione

Cat. No.: B13760093
CAS No.: 60749-71-5
M. Wt: 170.2 g/mol
InChI Key: JJFFKSNSZYHZPV-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused ring system composed of thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-b]thiophene-2,5-dione can be synthesized through several methods. One common approach involves the use of thiophene as a starting material, followed by multi-step reactions to introduce the necessary functional groups. For example, the synthesis of a key monomer, 3,6-bis(5-bromo-4-alkylthiophen-2-yl)this compound, has been improved to achieve higher yields with fewer reaction steps .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent removal, Soxhlet extraction, and purification steps to obtain the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2,5-dione involves its electron-rich structure, which allows it to participate in various charge transport processes. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels facilitate efficient charge transfer, making it suitable for use in semiconducting polymers .

Biological Activity

Introduction

Thieno[3,2-b]thiophene-2,5-dione (TTD) is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article delves into the biological activity of TTD, supported by recent research findings, case studies, and data tables summarizing its effects on various biological targets.

TTD is characterized by its unique structure, which includes a fused thiophene ring system with two carbonyl groups. This configuration contributes to its electronic properties and reactivity, making it a valuable scaffold for drug design and development.

PropertyValue
Molecular FormulaC₈H₄O₂S₂
Molecular Weight200.25 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents

Antioxidant Activity

TTD derivatives have shown significant antioxidant properties. A study evaluated various thieno[3,2-b]thiophene compounds for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited potent antioxidant activity with IC₅₀ values comparable to standard antioxidants.

Anticancer Activity

TTD has been investigated for its anticancer potential. In vitro studies demonstrated that TTD and its derivatives inhibit the proliferation of cancer cell lines, including prostate cancer (PC-3) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of TTD Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
TTD-1PC-322.5 ± 0.1Apoptosis induction
TTD-2MCF-718.0 ± 0.5Cell cycle arrest
TTD-3A54915.0 ± 0.3Inhibition of proliferation

Enzyme Inhibition

Research indicates that TTD exhibits inhibitory effects on various enzymes implicated in disease processes:

  • α-Glucosidase Inhibition : TTD derivatives have been shown to inhibit α-glucosidase with IC₅₀ values significantly lower than standard inhibitors like acarbose.
  • β-Glucuronidase Inhibition : Some derivatives demonstrated strong inhibition against β-glucuronidase, suggesting potential applications in managing conditions related to glucuronidation pathways.

Table 3: Enzyme Inhibition Data for TTD Derivatives

CompoundEnzymeIC₅₀ (µM)
TTD-4α-Glucosidase22.0 ± 0.3
TTD-5β-Glucuronidase8.7 ± 0.1

Case Study 1: Anticancer Efficacy of TTD Derivatives

In a controlled study, researchers synthesized a series of TTD derivatives and tested their anticancer efficacy against multiple cancer cell lines. The study revealed that modifications at specific positions on the thieno[3,2-b]thiophene scaffold significantly enhanced anticancer activity.

Case Study 2: Antioxidant Properties Evaluation

Another study focused on evaluating the antioxidant properties of thieno[3,2-b]thiophene derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had superior radical scavenging activity compared to traditional antioxidants.

Properties

CAS No.

60749-71-5

Molecular Formula

C6H2O2S2

Molecular Weight

170.2 g/mol

IUPAC Name

thieno[3,2-b]thiophene-2,5-dione

InChI

InChI=1S/C6H2O2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H

InChI Key

JJFFKSNSZYHZPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=O)S2)SC1=O

Origin of Product

United States

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